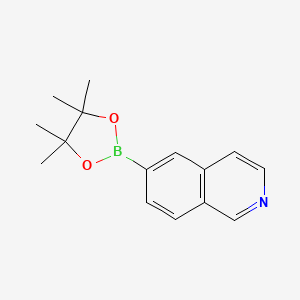

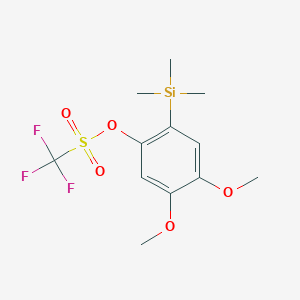

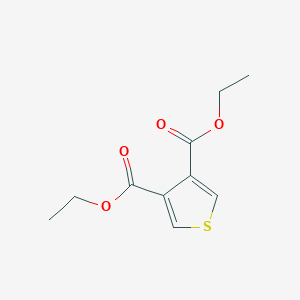

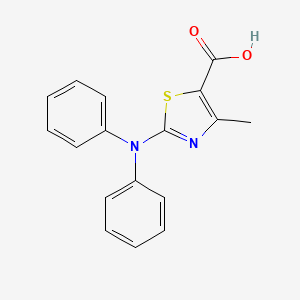

![molecular formula C13H14N2O B1357071 N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine CAS No. 871825-60-4](/img/structure/B1357071.png)

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine” is a chemical compound with the molecular formula C13H14N2O . It has been used in the synthesis and characterization of a new series of derivatives of iodonisoxetine, a known radioiodinated probe .

Synthesis Analysis

The synthesis of compounds similar to “N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Aplicaciones Científicas De Investigación

Tautomerism and Intramolecular Hydrogen Bonding

Research has delved into the structural characteristics of Schiff bases, revealing tautomerism and the role of intramolecular hydrogen bonding. These studies highlight the significance of pyridine derivatives in understanding molecular structures and interactions, which is crucial for the design of materials and molecules with specific properties (Nazır et al., 2000).

Synthesis and Characterization of Pyrazole Derivatives

Another area of interest is the synthesis and characterization of pyrazole derivatives, which demonstrates the potential of pyridine-based compounds in developing new pharmacophores with antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This underscores the compound's relevance in pharmaceutical research and drug development.

Oxidative Conversion and Catalysis

The unique oxidation reactions catalyzed by ruthenium porphyrins, converting N-acyl cyclic amines to N-acyl amino acids, demonstrate the compound's role in facilitating novel transformations. Such reactions are indicative of the potential applications in synthetic chemistry and catalysis (Ito et al., 2005).

Coordination Chemistry and Material Science

Studies on coordination complexes, such as those involving platinum(II) and cobalt(III) with pyridine ligands, reveal the application of pyridine derivatives in developing materials with specific magnetic and structural properties. These complexes are of interest for their potential in material science and as models in studying metal-ligand interactions (Wang et al., 2010).

Propiedades

IUPAC Name |

N-methyl-1-(3-pyridin-2-yloxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-14-10-11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h2-9,14H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPWSCXLHMBFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594593 |

Source

|

| Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine | |

CAS RN |

871825-60-4 |

Source

|

| Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.